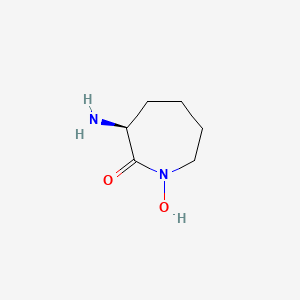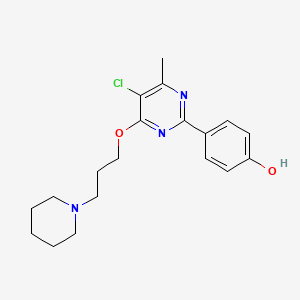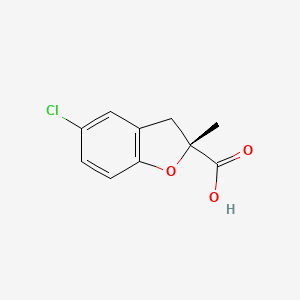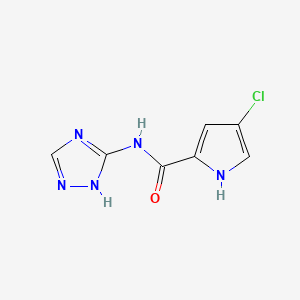
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that contains a triazole ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 4H-1,2,4-triazole-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: N-oxides of the triazole and pyrrole rings.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and cellular processes. The pyrrole ring can interact with nucleic acids, affecting gene expression and protein synthesis .
類似化合物との比較
Similar Compounds
4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide: This compound has similar structural features but includes a benzenesulfonamide group, which may alter its biological activity.
4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine:
Uniqueness
4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide is unique due to its combination of a triazole and pyrrole ring, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various scientific fields .
特性
分子式 |
C7H6ClN5O |
|---|---|
分子量 |
211.61 g/mol |
IUPAC名 |
4-chloro-N-(1H-1,2,4-triazol-5-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H6ClN5O/c8-4-1-5(9-2-4)6(14)12-7-10-3-11-13-7/h1-3,9H,(H2,10,11,12,13,14) |
InChIキー |
MEXXJARHQDPKRP-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C1Cl)C(=O)NC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



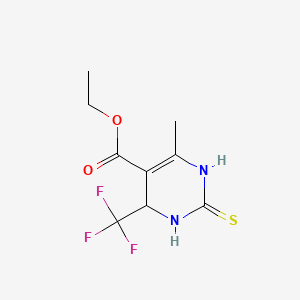
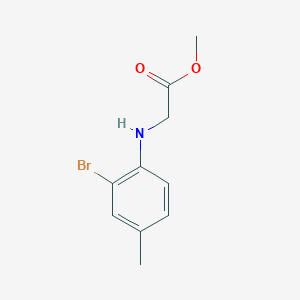
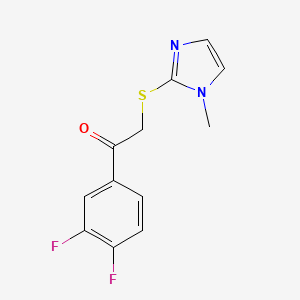
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
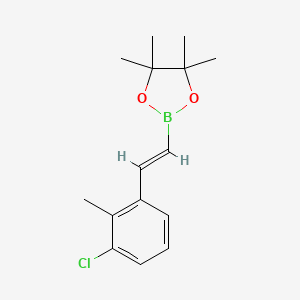
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
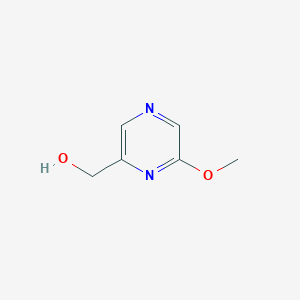
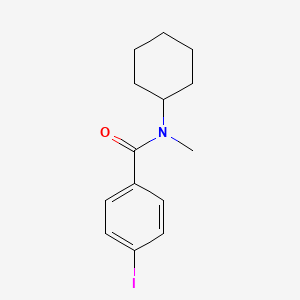
![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
